N-Pyrrolidino Protonitazene, also known as Protonitazepyne, is a novel synthetic opioid that belongs to the nitazene family of compounds. This substance is characterized by its structural resemblance to other nitazene analogues, such as Protonitazene and N-Pyrrolidino Etonitazene. It was first reported in the drug supply in the United States in January 2023 and has since been identified in various forensic cases across North America and Europe .
The synthesis of N-Pyrrolidino Protonitazene has not been extensively documented, but it is believed to follow established methods used for synthesizing other nitazene analogues, such as Etonitazene. The process involves modifying reagents typically used for 5-nitro-2-benzylbenzimidazole analogues .
While specific synthetic pathways are not detailed in available literature, it is suggested that the synthesis of N-Pyrrolidino Protonitazene is straightforward and cost-effective, requiring no regulated precursors. This ease of synthesis raises concerns regarding its illicit manufacture and distribution .
The molecular formula of N-Pyrrolidino Protonitazene is , with a molecular weight of approximately 408.49 g/mol. The compound features a benzimidazole core structure, modified with a pyrrolidino group at one position and a propoxyphenyl group at another .
N-Pyrrolidino Protonitazene acts primarily as a mu-opioid receptor agonist. In vitro studies have demonstrated that it exhibits significant potency compared to traditional opioids like fentanyl and morphine. Specifically, it has been shown to have an effective concentration (EC50) approximately three times more potent than fentanyl .
Currently, N-Pyrrolidino Protonitazene's primary applications are within forensic toxicology and research contexts due to its emergence as a new substance of abuse. It has been identified in several medicolegal death investigations, highlighting its relevance in public health discussions surrounding synthetic opioids . Further research into its pharmacological properties may lead to insights into its potential therapeutic uses or risks associated with opioid receptor activity.
The benzimidazole opioid class, colloquially termed "nitazenes," originated in the 1950s through pharmaceutical research by Chemische Industrie Basel (CIBA). Scientists aimed to develop potent analgesics by modifying the 2-benzylbenzimidazole core structure. Early compounds like etonitazene demonstrated exceptional potency in preclinical models, with antinociceptive effects up to 1,000-fold greater than morphine in murine tail-flick assays [5] [7]. Despite promising analgesic properties, developmental termination occurred due to unacceptably high risks of adverse effects, including profound respiratory depression [5] [6].
For nearly six decades, nitazenes remained obscure until geopolitical and regulatory shifts reshaped illicit drug markets. China's 2017 imposition of class-wide controls on fentanyl-related substances and the United States' 2018 Synthetic Opioid Exposure Prevention Act catalyzed the emergence of non-fentanyl opioids. By 2019, isotonitazene—the first illicit nitazene analogue—surfaced in toxicology cases and drug seizures across North America and Europe [3] [5]. This marked a strategic pivot by clandestine laboratories toward structurally distinct opioids resistant to existing regulatory frameworks.
Table 1: Key Milestones in Benzimidazole Opioid Development
Time Period | Event | Significance |
---|---|---|
1950s | CIBA synthesizes etonitazene | Discovery of benzimidazole opioids with extreme potency |
1957–1960 | Preclinical characterization | Confirmed MOR agonism and analgesic efficacy; development halted due to safety issues |
2017–2018 | Global scheduling of fentanyl analogues | Created vacuum in illicit opioid supply chains |
2019 | Isotonitazene identified in drug markets | First nitazene analogue proliferating post-fentanyl controls |
2020–2023 | DEA temporary scheduling of 10 nitazenes | Regulatory response to escalating public health threats |
The resurgence of nitazenes exemplifies "analogue succession," where rapidly modified variants circumvent controlled substance legislation. By 2024, at least 15 distinct nitazene analogues had been identified in forensic casework, reflecting continuous chemical innovation within illicit drug manufacturing networks [2] [5].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: